Sorafenib-glucosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

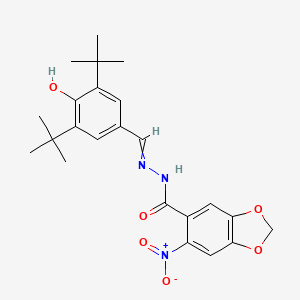

Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.

Wissenschaftliche Forschungsanwendungen

Sorafenib: A Multikinase Inhibitor

Sorafenib, also known as Nexavar, is an orally active multikinase inhibitor. It is primarily used in the treatment of hepatocellular carcinoma (HCC). As a bi-aryl urea, sorafenib inhibits various kinases involved in tumor cell proliferation and angiogenesis. It has shown to prolong overall survival and delay time to progression in advanced HCC patients. Sorafenib targets cell surface tyrosine kinase receptors and downstream intracellular kinases, significantly affecting tumor cell behavior (Keating & Santoro, 2009).

Metabolic Alterations and Resistance Mechanisms

Studies have indicated the impact of sorafenib on cellular metabolism and resistance mechanisms. Research shows that sorafenib-resistant hepatocellular carcinoma cells exhibit increased glutamine metabolism, reductive glutamine carboxylation, and enhanced lipid biosynthetic pathways. This metabolic reprogramming is attributed to peroxisome proliferator–activated receptor-δ (PPARδ), suggesting PPARδ as a potential therapeutic target in sorafenib-resistant HCC (Kim et al., 2017).

Sorafenib in Combination Therapies

Sorafenib has been studied in combination with other drugs for enhanced therapeutic effects. For example, it has been combined with temozolomide in the treatment of glioblastoma multiforme, showcasing its potential beyond HCC (Hainsworth et al., 2010). Additionally, studies have investigated sorafenib's role in inducing ferroptosis, a form of regulated cell death, in cancer cells, although its effectiveness as a ferroptosis inducer varies across different tumor cell lines (Zheng et al., 2021).

Molecular and Cellular Interactions

Sorafenib's interactions at the molecular level have been explored, particularly its binding properties to c-MYC G-quadruplexes. This insight provides ideas for designing drugs with better stability and specificity (Wu et al., 2023). Furthermore, sorafenib's effect on protein glycosylation in HCC cells has been documented, offering new perspectives for anti-HCC drug design (Liu et al., 2017).

Mechanisms of Action and Resistance

Various mechanisms underlying sorafenib's action and resistance in liver cancer have been identified, such as crosstalk involving different pathways and the activation of hypoxia-inducible pathways. Understanding these mechanisms is crucial for developing individualized therapeutic strategies for HCC (Zhu et al., 2017).

Eigenschaften

Produktname |

Sorafenib-glucosamine |

|---|---|

Molekularformel |

C26H24ClF3N4O8 |

Molekulargewicht |

612.94 |

Aussehen |

Solid powder |

Synonyme |

Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.